5,5-Dichloroquinolin-6(5H)-one
CAS No.: 16100-81-5
Cat. No.: VC21065340
Molecular Formula: C9H5Cl2NO
Molecular Weight: 214.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16100-81-5 |
---|---|
Molecular Formula | C9H5Cl2NO |
Molecular Weight | 214.04 g/mol |
IUPAC Name | 5,5-dichloroquinolin-6-one |
Standard InChI | InChI=1S/C9H5Cl2NO/c10-9(11)6-2-1-5-12-7(6)3-4-8(9)13/h1-5H |
Standard InChI Key | FYFYVQLDYXHPPO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Canonical SMILES | C1=CC2=C(C=CC(=O)C2(Cl)Cl)N=C1 |
Introduction
Chemical Identity and Structural Properties
5,5-Dichloroquinolin-6(5H)-one, identified by CAS number 16100-81-5, is a heterocyclic compound featuring a quinoline core structure with two chlorine atoms at the 5-position and a ketone functionality at position 6. The compound exists as a 5H-tautomer, indicating that the hydrogen is attached to the nitrogen atom rather than the oxygen.
Basic Identification Parameters
The compound is characterized by several key identifiers and physical properties as outlined in Table 1.
Table 1: Chemical Identity and Physical Properties of 5,5-Dichloroquinolin-6(5H)-one
Parameter | Value |
---|---|
CAS Number | 16100-81-5 |
Molecular Formula | C₉H₅Cl₂NO |
Molecular Weight | 214.051 g/mol |
Density | 1.49±0.1 g/cm³ (Predicted) |
Melting Point | 58 °C |
Boiling Point | 311.3±42.0 °C (Predicted) |
PSA (Polar Surface Area) | 29.96000 |
LogP | 2.30790 |
The compound's relatively high LogP value of 2.30790 indicates moderate lipophilicity, suggesting potential membrane permeability which could be relevant for pharmaceutical applications .
Structural Features and Chemical Reactivity
Structural Characteristics
5,5-Dichloroquinolin-6(5H)-one contains a bicyclic structure comprising a benzene ring fused with a pyridine ring, forming the quinoline core. The compound's distinctive features include:
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A geminal dichloride group at position 5
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A carbonyl group at position 6
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A nitrogen atom at position 1 that bears a hydrogen (resulting in the 5H designation)
This arrangement creates a molecule with interesting chemical reactivity potential, particularly due to the presence of the geminal dichloride functional group, which can serve as a reaction site for various transformations.
Chemical Reactivity Considerations
The geminal dichloride functionality at C-5 is particularly noteworthy as it represents a potential site for nucleophilic substitution reactions. This structural feature may allow for diverse chemical modifications that could be exploited in creating derivative compounds. The carbonyl group at position 6 provides another reactive site for potential transformations such as reduction, nucleophilic addition, or condensation reactions.
Reaction Parameter | Typical Conditions |
---|---|
Reactants | N-aryl-β-bromo-α,β-unsaturated amide (0.3 mmol) |
Base | K₂CO₃ (1.5 mmol) |
Solvent | DMF (3 mL) |
Temperature | 150 °C |
Reaction Time | 2 hours |
Activation Method | Microwave irradiation (100 W initial power) |
Atmosphere | N₂ |
The general procedure would involve combining the reactants in the specified solvent, flushing with nitrogen, sealing the reaction vessel, and heating under microwave irradiation. Post-reaction workup typically includes filtration through silica gel and purification by column chromatography .
Spectroscopic Characteristics
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands:
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C=O stretching vibration in the region of 1680-1730 cm⁻¹
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C-N stretching in the region of 1250-1350 cm⁻¹
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C-Cl stretching vibrations in the range of 750-800 cm⁻¹
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N-H stretching around 3200-3400 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would likely show signals for:
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Aromatic protons of the quinoline system (7.0-8.5 ppm)
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N-H proton signal (potentially around 11-12 ppm)
¹³C NMR would be expected to show:
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Carbonyl carbon signal around 160-170 ppm
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Dichloromethylene carbon around 80-90 ppm
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Aromatic carbons in the range of 115-140 ppm
Future Research Directions
Synthesis Optimization
Development of efficient, scalable synthesis methods for 5,5-Dichloroquinolin-6(5H)-one represents an important research direction. Potential approaches include:
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Exploration of green chemistry methodologies to reduce environmental impact
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Investigation of catalyst systems to improve yield and selectivity
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Development of one-pot synthesis protocols to streamline production
Structure-Activity Relationship Studies
Comprehensive investigation of the relationship between structural modifications and biological activity could reveal valuable insights for pharmaceutical development. Key areas for exploration include:
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Effects of substitution at various positions of the quinoline ring
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Influence of the geminal dichloride group on bioactivity
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Comparative analysis with monochlorinated and non-chlorinated analogues
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